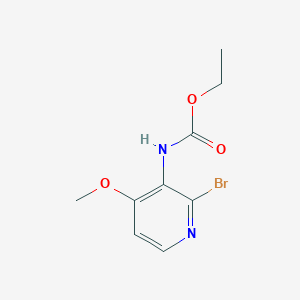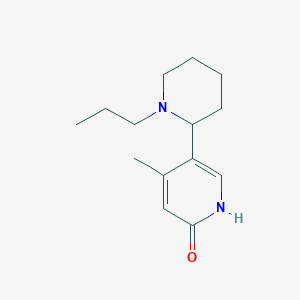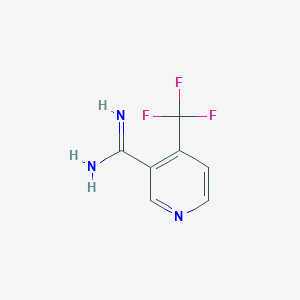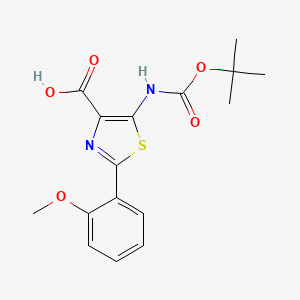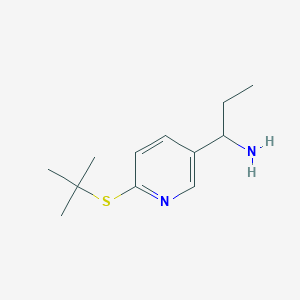
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 6-position and a propan-1-amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-thiol and tert-butylamine.
Formation of tert-Butylthio Group: The 6-chloropyridine-3-thiol is reacted with tert-butylamine under basic conditions to form the tert-butylthio group at the 6-position of the pyridine ring.
Introduction of Propan-1-amine Group: The intermediate product is then reacted with 1-bromopropane in the presence of a base to introduce the propan-1-amine group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Membrane Integrity: Affecting the integrity of cellular membranes, leading to cell death in microbial organisms.
相似化合物的比较
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine can be compared with similar compounds such as:
1-(6-(tert-Butylthio)pyridin-3-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.
1-(6-(tert-Butylthio)pyridin-3-yl)methanamine: Contains a methanamine group instead of propan-1-amine.
1-(6-(tert-Butylthio)pyridin-3-yl)butan-1-amine: Features a butan-1-amine group instead of propan-1-amine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H20N2S |
|---|---|
分子量 |
224.37 g/mol |
IUPAC 名称 |
1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3 |
InChI 键 |
KSCUGLOASYTAAN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1)SC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


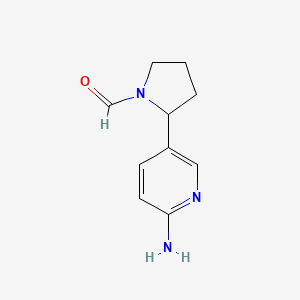

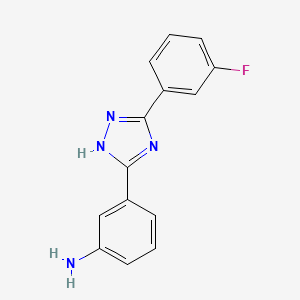

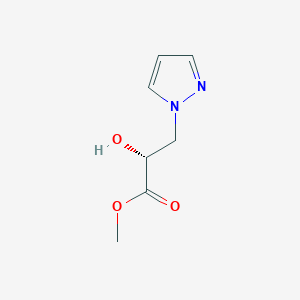
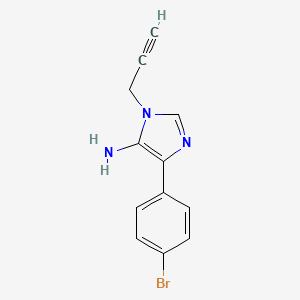
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
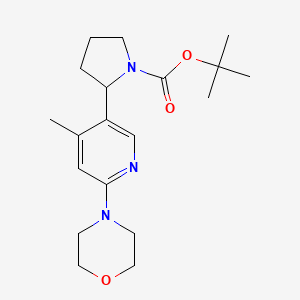
![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
